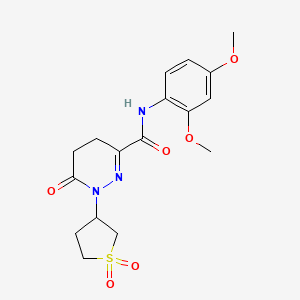![molecular formula C19H21N3O2 B14952991 3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B14952991.png)
3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group attached to the indole ring and a pyridyl ethyl chain linked to a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base.
Amidation: The methoxylated indole is then coupled with 2-(2-pyridyl)ethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final propanamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 3-(4-hydroxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide.
Reduction: Formation of 3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanol.
Substitution: Formation of 3-(4-halogen-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide.
Scientific Research Applications
3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-hydroxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide
- 3-(4-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide
- 3-(4-methyl-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide
Uniqueness
3-(4-methoxy-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-(4-methoxyindol-1-yl)-N-(2-pyridin-2-ylethyl)propanamide |
InChI |
InChI=1S/C19H21N3O2/c1-24-18-7-4-6-17-16(18)9-13-22(17)14-10-19(23)21-12-8-15-5-2-3-11-20-15/h2-7,9,11,13H,8,10,12,14H2,1H3,(H,21,23) |
InChI Key |
LOQVZRFLCNYAEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(3-hydroxy-2-oxo-5-phenyl-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14952913.png)
![ethyl 4-(5-{(E)-2-[5-(acetylamino)-4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl}furan-2-yl)benzoate](/img/structure/B14952920.png)
![(5Z)-2-(morpholin-4-yl)-5-[4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B14952921.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952928.png)
![1-{[(1-hydroxy-7-methoxy-9-oxo-9H-xanthen-3-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B14952929.png)

![(5Z)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14952944.png)
![[1-(2-methoxyethyl)-1H-indol-6-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14952952.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14952955.png)
![2-[2-(4-methoxybenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14952962.png)

![1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952978.png)
![N-{2,2-bis[(4-chlorophenyl)sulfanyl]-1-cyanoethenyl}-2,2-dimethylpropanamide](/img/structure/B14952988.png)
![N-Ethyl-2-[2-methyl-4-(pyrrolidine-1-sulfonyl)phenoxy]acetamide](/img/structure/B14953004.png)
